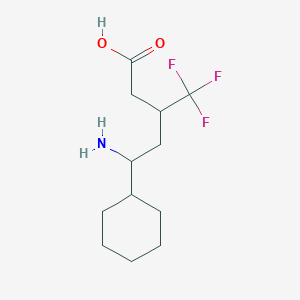

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid

Description

Properties

Molecular Formula |

C12H20F3NO2 |

|---|---|

Molecular Weight |

267.29 g/mol |

IUPAC Name |

5-amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid |

InChI |

InChI=1S/C12H20F3NO2/c13-12(14,15)9(7-11(17)18)6-10(16)8-4-2-1-3-5-8/h8-10H,1-7,16H2,(H,17,18) |

InChI Key |

BLYKADXDCMSPNU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(CC(CC(=O)O)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the cyclohexyl intermediate: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring.

Introduction of the trifluoromethyl group: This can be achieved through various methods, including the use of trifluoromethylating agents.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness .

Chemical Reactions Analysis

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Mechanism of Action

The mechanism by which 5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Functional Group Effects

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

a) 5-Amino-3-(trifluoromethyl)pentanoic Acid Hydrochloride ()

- Molecular Formula : C₇H₁₁F₃N₂O₂ (hydrochloride salt).

- Key Differences : Lacks the cyclohexyl group at the 5-position, reducing steric bulk and hydrophobicity. The hydrochloride salt enhances solubility in polar solvents compared to the free acid form.

- Applications : Likely used as a synthetic intermediate for bioactive molecules due to its trifluoromethyl group, which improves metabolic stability .

b) 5-{[(tert-Butoxy)carbonyl]amino}-3-(trifluoromethyl)pentanoic Acid ()

- Molecular Formula: C₁₁H₁₈F₃NO₄.

- Key Differences: The tert-butoxycarbonyl (Boc) group protects the amino functionality, enabling controlled deprotection during synthesis.

c) (S)-2-Amino-5,5,5-trifluoropentanoic Acid ()

- Molecular Formula: C₅H₈F₃NO₂.

- Key Differences: Trifluoromethyl groups are at the terminal carbon (5-position), and the amino group is at the 2-position.

Physical and Chemical Properties

Table 1: Comparative Properties of Selected Analogs

*Inferred from , where branched/cyclic substituents (e.g., cyclohexyl) reduce vapor pressure compared to linear analogs.

Biological Activity

5-Amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid (also known as a potent amino acid derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 249.28 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for various pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C12H18F3N |

| Molecular Weight | 249.28 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C(C(C(C1CCCCC1)N)C(F)(F)F)C(=O)O)C(=O)O |

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with glutamate receptors. Research suggests that this compound acts as an antagonist at specific receptor sites, which may contribute to its neuroprotective effects.

Pharmacological Properties

- Neuroprotective Effects : Studies have indicated that this compound may protect neurons from excitotoxicity, a mechanism often associated with neurodegenerative diseases. Its antagonistic action on glutamate receptors helps in mitigating excessive neuronal firing.

- Antimicrobial Activity : Preliminary investigations have shown that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential use in treating infections.

- Anti-inflammatory Properties : The compound has been noted for its ability to reduce inflammation in cellular models, suggesting possible applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Neuroprotection : A study published in Neuropharmacology demonstrated that treatment with this compound significantly reduced neuronal cell death in models of excitotoxicity, highlighting its potential as a therapeutic agent for conditions like Alzheimer’s disease .

- Antimicrobial Efficacy : Research conducted by BenchChem indicated that this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 5-amino-5-cyclohexyl-3-(trifluoromethyl)pentanoic acid, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via enantioselective methods, such as asymmetric hydrogenation of α,β-unsaturated precursors or chiral auxiliary-mediated alkylation. Intermediates should be characterized using NMR spectroscopy (e.g., H, C, F-NMR) to confirm stereochemistry and purity. Mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are critical for structural validation . For trifluoromethyl-containing intermediates, F-NMR is particularly useful to track fluorinated moieties .

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Use HPLC or UPLC with UV detection to quantify solubility in solvents (e.g., DMSO, aqueous buffers) and monitor degradation products over time. Stability studies should include temperature-controlled experiments (4°C, 25°C, 40°C) and pH variations (2–10). For kinetic analysis, employ Arrhenius plots to predict shelf-life under storage conditions .

Q. What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak columns) paired with polarimetric detection can resolve enantiomers. Vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) provide complementary data for absolute configuration determination. Computational modeling (DFT) of VCD/ECD spectra enhances accuracy .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and enantiomeric excess (ee) in the synthesis of this compound?

- Methodological Answer : Implement factorial design of experiments (DoE) to evaluate factors like temperature, catalyst loading, and solvent polarity. For asymmetric synthesis, screen chiral ligands (e.g., BINAP derivatives) and additives (e.g., Lewis acids) using high-throughput experimentation. Reaction progress should be monitored via in-situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (e.g., DFT, molecular dynamics) with experimental kinetics (e.g., stopped-flow techniques) and isotopic labeling (e.g., O or H). For discrepancies in reaction pathways, use trapping experiments (e.g., radical scavengers) or transient absorption spectroscopy to detect short-lived intermediates .

Q. What strategies are recommended for integrating this compound into broader pharmacological or mechanistic studies?

- Methodological Answer : Link the compound’s structure-activity relationships (SAR) to a conceptual framework , such as enzyme inhibition kinetics (e.g., , IC) or receptor binding assays. Use isotopic labeling (e.g., C or H) for metabolic tracing in in vitro models. Pair with omics data (proteomics/metabolomics) to map downstream pathways .

Q. How can researchers validate the compound’s proposed mechanism of action in complex biological systems?

- Methodological Answer : Employ knockout/knockdown models (e.g., CRISPR-Cas9) to isolate target interactions. Use fluorescence-based probes (e.g., FRET or FLIM) for real-time tracking in cellular environments. For in vivo studies, combine PET/CT imaging with radiolabeled analogs (e.g., F derivatives) .

Methodological Notes

- Synthetic Route Design : Prioritize retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio models) to predict feasible pathways and avoid dead-end intermediates .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, moisture sensitivity) meticulously to ensure reproducibility. Use QbD (Quality by Design) principles for critical process parameters .

- Ethical and Safety Considerations : Adhere to institutional guidelines for handling fluorinated compounds, which may generate toxic byproducts (e.g., HF). Use corrosion-resistant equipment and conduct reactions in certified fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.